molecular formula C19H15NO4S B3004481 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one CAS No. 929390-41-0

3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one

Cat. No.: B3004481
CAS No.: 929390-41-0
M. Wt: 353.39
InChI Key: LNCRFJZDEQUCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring, followed by cyclization with a chromenone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted benzothiazole and chromenone derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,7-dihydroxy-6-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-2-5-10-8-11-14(9-13(10)21)24-19(23)16(17(11)22)18-20-12-6-3-4-7-15(12)25-18/h3-4,6-9,21-22H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCRFJZDEQUCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.